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Compound of Interest

Compound Name: Complanatuside

Cat. No.: B1669303

Audience: Researchers, scientists, and drug development professionals.

Introduction

Complanatuside is a flavonoid glycoside found in Semen Astragali Complanati, a traditional
Chinese medicine.[1] It is a key quality marker for this medicinal herb and has garnered interest
for its potential therapeutic properties, including anti-inflammatory effects.[2][3] Accurate and
reliable identification and quantification of Complanatuside are crucial for quality control,
pharmacokinetic studies, and further drug development. This document provides detailed
application notes and experimental protocols for the identification of Complanatuside using
liquid chromatography coupled with mass spectrometry (LC-MS) techniques, primarily focusing
on Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass
Spectrometry (UPLC-Q-TOF-MS/MS).
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Property Value Source
Chemical Formula C28H32016 [31[4]
Molecular Weight 624.55 g/mol [3]
Exact Mass 624.1690 Da [3][4]
CAS Number 116183-66-5 [31[4]

Complanatoside,
Synonyms Rhamnocitrin-3,4'-O- [3][4]

diglucoside

Mass Spectrometry Based Identification

High-resolution mass spectrometry, particularly UPLC-Q-TOF-MS/MS, is a powerful technique
for the identification and structural elucidation of Complanatuside and its metabolites.[2][5]
The combination of chromatographic separation with accurate mass measurements and
tandem mass spectrometry (MS/MS) for fragmentation analysis provides high sensitivity and

selectivity.[5]

Fragmentation Pattern of Complanatuside

The fragmentation of Complanatuside in the mass spectrometer provides a characteristic
fingerprint for its identification. Under negative ion mode electrospray ionization (ESI-), the
parent ion [M-H]~ is observed at an m/z of 623.16172.[6] The fragmentation pattern primarily
involves the sequential loss of the two glucose moieties.[5]

A key study on the metabolism of Complanatuside identified its fragmentation pathway.[5] The
parent ion at m/z 623.1682 first loses a glucose (Glu) moiety to produce a fragment ion at m/z
461.1089.[5] This intermediate fragment then loses the second glucose moiety to yield the
aglycone, rhamnocitrin, at m/z 299.0589.[5]

Table 1: Key Mass Spectrometric Data for Complanatuside Identification (Negative lon Mode)
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Key Fragment lons

lon Description Formula (M-H)~- Experimental m/z
(m/z)
Complanatuside C28H31016™ 623.1682 461.1089, 299.0589
Rhamnocitrin 3-O-f3-
| C22H21011~ 461.1089 299.0589
glc
Rhamnocitrin C16H1106™ 299.0589

Data sourced from Lin et al., 2019.[5]

Experimental Workflow for Complanatuside
Identification

The general workflow for identifying Complanatuside in a sample involves sample preparation,
LC-MS analysis, and data interpretation.
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Caption: Experimental workflow for Complanatuside identification.

Detailed Experimental Protocol: UPLC-Q-TOF-
MS/MS

This protocol is based on methodologies reported for the analysis of Complanatuside and
other flavonoid glycosides.[5][7]

Sample Preparation (from Plant Material)
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» Grinding: Freeze-dry the plant material (e.g., Semen Astragali Complanati) and grind it into a
fine powder.

o Extraction:

o

Accurately weigh 1.0 g of the powdered sample.

Add 25 mL of 70% methanol.

[¢]

Perform ultrasonication for 30 minutes.

o

[e]

Centrifuge the mixture at 12,000 rpm for 10 minutes.

o

Collect the supernatant.

« Filtration: Filter the supernatant through a 0.22 um syringe filter before injection into the
UPLC system.

UPLC Conditions

e Column: ACQUITY UPLC HSS T3 column (100 mm x 2.1 mm, 1.8 um) or equivalent.
» Mobile Phase A: 0.1% Formic acid in water.

» Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Gradient Elution:

0-2 min: 5% B

o

[¢]

2-10 min: 5-30% B

10-15 min: 30-60% B

[e]

15-18 min: 60-95% B

[e]

18-20 min: 95% B

o

o Flow Rate: 0.3 mL/min.
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e Column Temperature: 35°C.

e Injection Volume: 2 pL.

Q-TOF-MS/MS Conditions

e lon Source: Electrospray lonization (ESI).
 |onization Mode: Negative.

o Capillary Voltage: 2.5 kV.

o Sampling Cone Voltage: 40 V.

e Source Temperature: 120°C.

o Desolvation Temperature: 450°C.

» Cone Gas Flow: 50 L/h.

» Desolvation Gas Flow: 900 L/h.

e Mass Range: m/z 50-1000.

e MS/MS Collision Energy: Ramped from 10 to 40 eV.

o Lock Mass: Leucine-enkephalin ([M-H]~ = 554.2615) for mass accuracy correction.

Data Presentation: Pharmacokinetic Parameters

A study on the pharmacokinetics of Complanatuside in rats after oral administration provided
the following key parameters, which are essential for drug development professionals.[2][5]

Table 2: Pharmacokinetic Parameters of Complanatuside and its Major Metabolites in Rats
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Compound Tmax (h) Cmax (ng/mL) AUC(0-t) (pg/L-h)
Complanatuside 1 119.15 143.52
Rhamnocitrin 3-O-3-

111.64 381.73
glc
Rhamnocitrin 5.3 1122.18 6540.14

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration.
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last
measurable concentration. Data sourced from Lin et al., 2019.[2][5]

These results indicate that Complanatuside is rapidly metabolized in vivo, with its aglycone
metabolite, rhamnocitrin, being the predominant form in plasma.[2]

Visualization of Fragmentation Pathway

The fragmentation pathway of Complanatuside is a critical component for its structural
confirmation.
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Caption: Fragmentation pathway of Complanatuside in MS/MS.

Conclusion

The use of UPLC-Q-TOF-MS/MS provides a robust and reliable method for the identification
and characterization of Complanatuside. The detailed protocols and data presented in these
application notes serve as a valuable resource for researchers in natural product chemistry,
quality control, and drug metabolism studies. The characteristic fragmentation pattern, coupled
with high-resolution mass data, allows for unambiguous identification of Complanatuside in
complex matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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